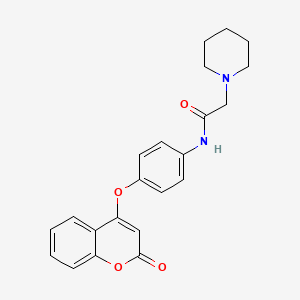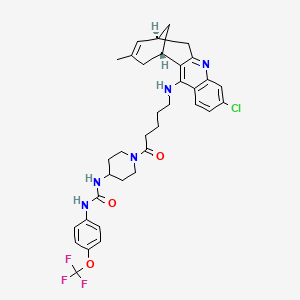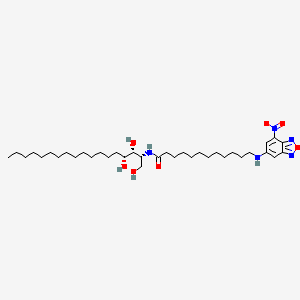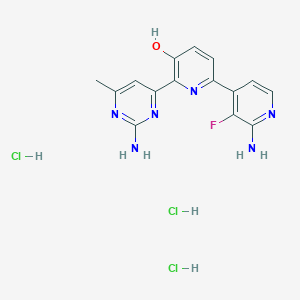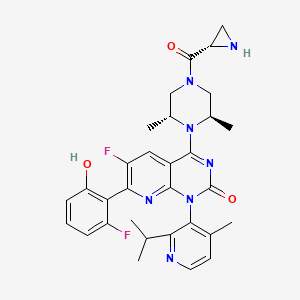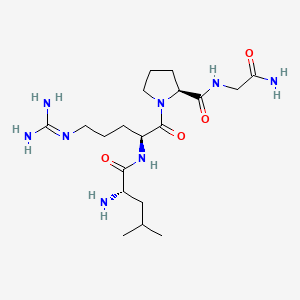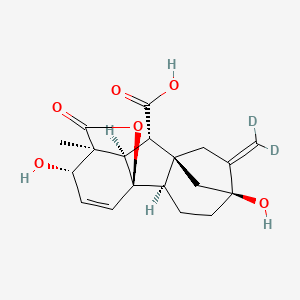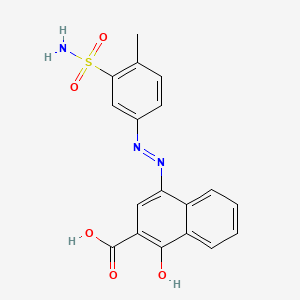
Glyoxalase I inhibitor 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxalase I inhibitor 6 is a compound that inhibits the activity of the enzyme glyoxalase I. Glyoxalase I is a key enzyme in the glyoxalase system, which is responsible for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of glyoxalase I has been studied for its potential therapeutic applications, particularly in cancer treatment, as it can lead to the accumulation of toxic metabolites in cancer cells, inducing apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach involves the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by the synthesis of these compounds through organic reactions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxalase I inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the inhibitor with enhanced activity or stability, as well as byproducts that need to be separated and purified .
Applications De Recherche Scientifique
Glyoxalase I inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of glyoxalase I in cellular processes and to study the effects of its inhibition on cell viability and function . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by elevated levels of methylglyoxal . In industry, it is used in the development of new drugs and in the study of enzyme kinetics and inhibition .
Mécanisme D'action
Glyoxalase I inhibitor 6 exerts its effects by binding to the active site of glyoxalase I, thereby preventing the enzyme from catalyzing the conversion of methylglyoxal to S-D-lactoylglutathione . This leads to the accumulation of methylglyoxal, which can induce oxidative stress and apoptosis in cells . The molecular targets of this compound include the zinc ions in the active site of the enzyme, which are essential for its catalytic activity . The pathways involved in the mechanism of action include the glyoxalase system and the pathways related to oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Glyoxalase I inhibitor 6 is unique in its high potency and specificity for glyoxalase I compared to other similar compounds . Similar compounds include nordihydroguaiaretic acid and myricetin, which also inhibit glyoxalase I but with lower potency and different mechanisms of action . The uniqueness of this compound lies in its ability to bind more effectively to the active site of the enzyme, resulting in stronger inhibition and greater therapeutic potential .
Propriétés
Formule moléculaire |
C18H15N3O5S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-hydroxy-4-[(4-methyl-3-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26) |
Clé InChI |
DXHDPHYZULAOTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


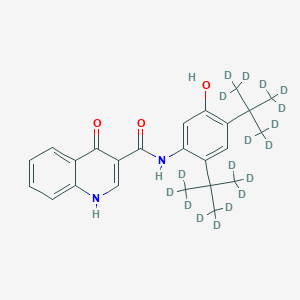
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
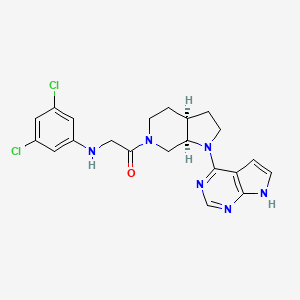
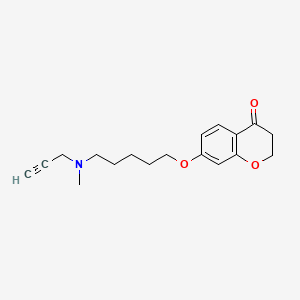
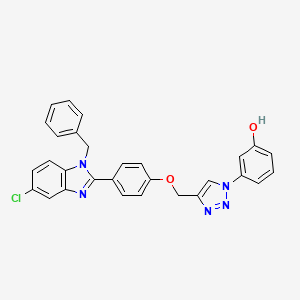
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
